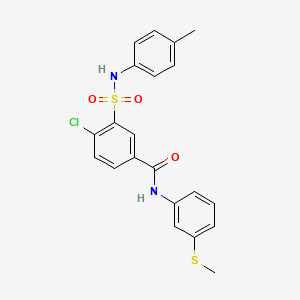
4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups, such as the chloro, methylthio, and sulfonamide groups, contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide typically involves multiple steps:
Formation of the Sulfonamide Group: The reaction between p-toluenesulfonyl chloride and an appropriate amine (such as 3-(methylthio)aniline) in the presence of a base like triethylamine.
Introduction of the Chloro Group: Chlorination of the benzamide precursor using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with the chlorinated benzamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. This leads to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide: Unique due to its specific functional groups.
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
This compound is unique due to the presence of the chloro and methylthio groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Eigenschaften
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-14-6-9-16(10-7-14)24-29(26,27)20-12-15(8-11-19(20)22)21(25)23-17-4-3-5-18(13-17)28-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFZCOFPMBEEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5033442.png)
![2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B5033449.png)
![1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5033454.png)
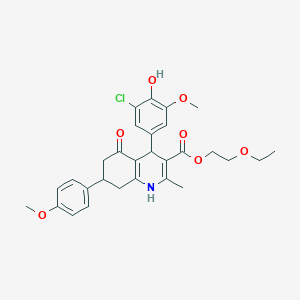
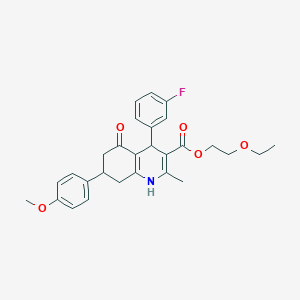
![(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033476.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![1-[2-Hydroxypropyl-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]amino]propan-2-ol](/img/structure/B5033508.png)
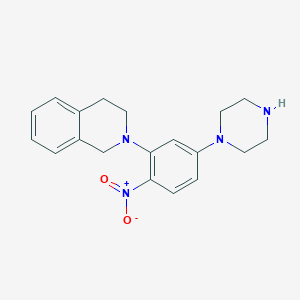
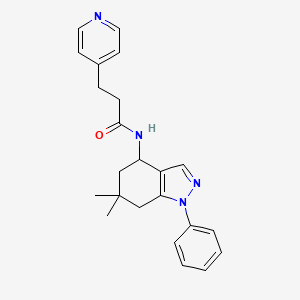
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5033529.png)
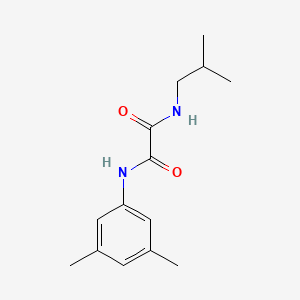
![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
